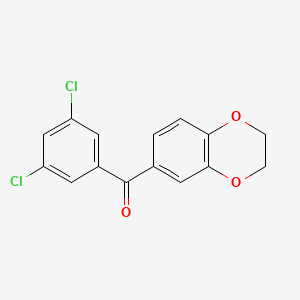

3,5-Dichloro-3',4'-(ethylenedioxy)benzophenone

Description

3,5-Dichloro-3',4'-(ethylenedioxy)benzophenone (CAS: 893778-77-3) is a synthetic benzophenone derivative characterized by two chlorine atoms at the 3 and 5 positions of one aromatic ring and an ethylenedioxy group (a 1,2-dioxolane ring) bridging the 3' and 4' positions of the second aromatic ring . This compound has been discontinued in commercial production, limiting its availability for contemporary research .

Properties

IUPAC Name |

(3,5-dichlorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O3/c16-11-5-10(6-12(17)8-11)15(18)9-1-2-13-14(7-9)20-4-3-19-13/h1-2,5-8H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNAZOVMJSPUQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-3’,4’-(ethylenedioxy)benzophenone typically involves the reaction of 3,5-dichlorobenzoyl chloride with 3,4-(ethylenedioxy)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the benzophenone structure. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of 3,5-Dichloro-3’,4’-(ethylenedioxy)benzophenone may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-3’,4’-(ethylenedioxy)benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atoms.

Major Products Formed

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of substituted benzophenone derivatives with various functional groups.

Scientific Research Applications

3,5-Dichloro-3’,4’-(ethylenedioxy)benzophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-3’,4’-(ethylenedioxy)benzophenone involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzophenone Derivatives

Halogenated Benzophenones with Oxygen-Containing Substituents

(a) 3,5-Dichloro-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

- Structure : Features a spirocyclic 1,4-dioxa-8-azaspiro[4.5]decyl group instead of ethylenedioxy.

- Molecular Weight : 406.3 g/mol (vs. ~349 g/mol for the target compound, estimated from analogs).

- Its higher molecular weight may reduce solubility compared to the target compound .

(b) 3,5-Dichloro-3'-piperidinomethylbenzophenone

- Structure: Substitutes the ethylenedioxy group with a piperidinomethyl moiety.

- Molecular Formula: C₁₉H₁₉Cl₂NO; Molecular Weight: 348.27 g/mol.

- Properties : The nitrogen-containing piperidine ring increases basicity and lipophilicity, which could improve membrane permeability in pharmacological contexts. This contrasts with the oxygen-rich ethylenedioxy group, which may enhance polarity .

(c) 3-Chloro-3',5'-difluorobenzophenone

- Structure : Replaces ethylenedioxy with difluorophenyl and a single chlorine atom.

- Molecular Weight : 252.64 g/mol.

- Properties: Fluorine atoms increase electronegativity and metabolic stability compared to ethylenedioxy.

Natural Benzophenones with Prenylated or Hydroxylated Substituents

(a) Mangaphenone

- Source : Isolated from Garcinia mangostana.

- Structure : Contains hydroxyl and prenyl groups instead of halogens or ethylenedioxy.

- Properties : Demonstrates antioxidant and antimicrobial activities. The lack of halogens reduces toxicity, while prenylation enhances lipophilicity, a trait absent in the synthetic target compound .

(b) 2,6-Dihydroxy-4-O-β-D-glucopyranosyl-benzophenone

Comparative Data Table

Key Findings and Implications

- Electronic Effects : Chlorine atoms increase electron-withdrawing capacity, while ethylenedioxy groups modulate polarity. This combination may balance solubility and reactivity in synthetic applications.

- Biological Activity: Natural benzophenones prioritize hydroxylation for bioactivity, whereas synthetic halogenated derivatives leverage lipophilicity for membrane penetration.

- Structural Flexibility : Substitution with nitrogen-containing rings (e.g., piperidine) or spiro systems expands functional diversity, enabling tailored applications in drug discovery .

Biological Activity

3,5-Dichloro-3',4'-(ethylenedioxy)benzophenone (CAS No. 951885-38-4) is a synthetic compound belonging to the benzophenone family, which is known for its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound features a benzophenone core with two chlorine substituents and an ethylenedioxy group. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help mitigate oxidative stress in biological systems.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory therapies.

- Cellular Signaling Modulation : The compound may influence signaling pathways related to cell proliferation and apoptosis, indicating potential anticancer properties.

Biological Activity Overview

Case Studies and Research Findings

-

Antitumor Activity

- A study synthesized several benzophenone derivatives, including this compound, and assessed their antitumor effects. The compound exhibited IC50 values indicating potent activity against various cancer cell lines:

- Anti-inflammatory Effects

- Endocrine Disruption Potential

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.